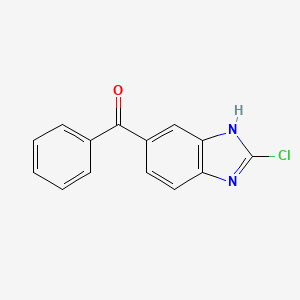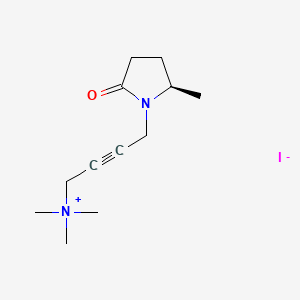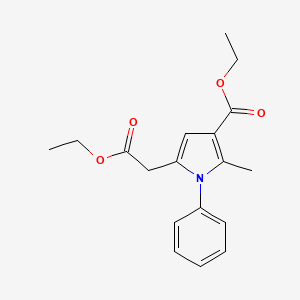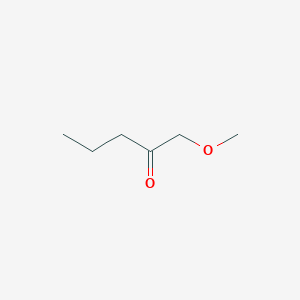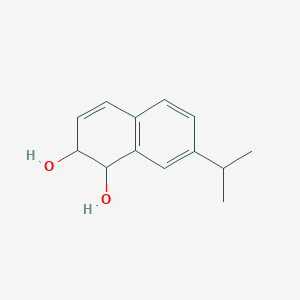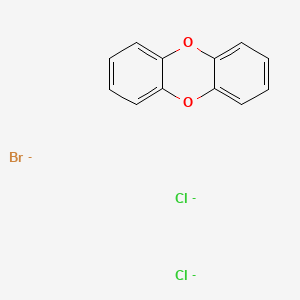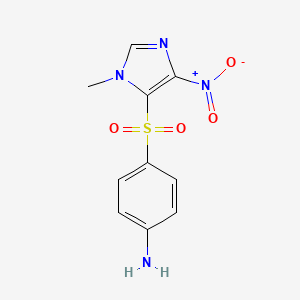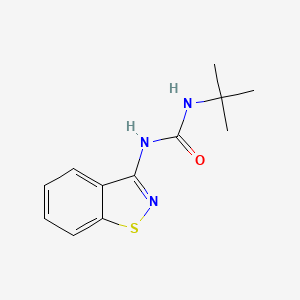![molecular formula C14H27O7P B14334989 Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester CAS No. 97284-19-0](/img/structure/B14334989.png)
Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester is an organic compound that belongs to the class of malonic esters. These compounds are characterized by the presence of two ester groups attached to a central carbon atom. This particular compound is known for its versatility in organic synthesis and its applications in various fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester typically involves the alkylation of enolate ions. The enolate ion is generated from diethyl malonate using a strong base such as sodium ethoxide. The enolate ion then undergoes an S_N2 reaction with an appropriate alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate. This process is efficient and yields high purity products .
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the alpha position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Alkyl halides and strong bases like sodium ethoxide are typically used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Alpha-substituted malonic esters
Aplicaciones Científicas De Investigación
Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of carboxylic acids and ketones.
Biology: This compound is used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester involves the formation of enolate ions, which can then participate in various chemical reactions. The enolate ion acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds and the synthesis of more complex molecules .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate:
Dimethyl malonate: Another malonic ester with similar properties and applications.
Uniqueness
Propanedioic acid, [3-(diethoxyphosphinyl)propyl]-, diethyl ester is unique due to the presence of the diethoxyphosphinyl group, which imparts distinct chemical properties and reactivity compared to other malonic esters. This makes it particularly useful in specialized synthetic applications and research .
Propiedades
Número CAS |
97284-19-0 |
|---|---|
Fórmula molecular |
C14H27O7P |
Peso molecular |
338.33 g/mol |
Nombre IUPAC |
diethyl 2-(3-diethoxyphosphorylpropyl)propanedioate |
InChI |
InChI=1S/C14H27O7P/c1-5-18-13(15)12(14(16)19-6-2)10-9-11-22(17,20-7-3)21-8-4/h12H,5-11H2,1-4H3 |
Clave InChI |
ZSVHRNLRKQLKNO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CCCP(=O)(OCC)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


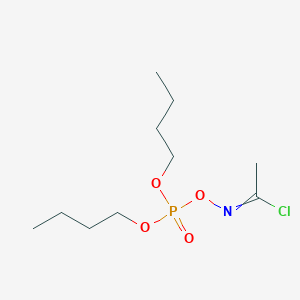

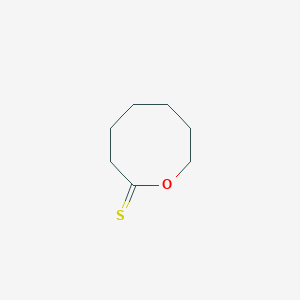
![2-[2-(2-Hydroxyphenyl)sulfanylethylsulfanyl]phenol](/img/structure/B14334921.png)
